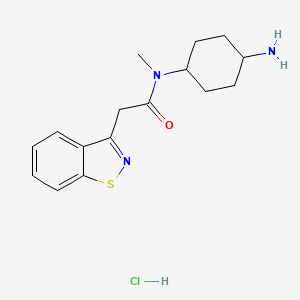
2-(1-Benzylpiperidin-4-yl)-6-phenylpyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Benzylpiperidin-4-yl)-6-phenylpyridazin-3-one is a chemical compound that belongs to the class of pyridazinone derivatives. It has been extensively studied for its potential application in scientific research, particularly in the field of pharmacology. This compound has shown promising results in several research studies, making it a subject of interest for many researchers.
Wirkmechanismus
The exact mechanism of action of 2-(1-Benzylpiperidin-4-yl)-6-phenylpyridazin-3-one is not fully understood. However, it is believed to exert its pharmacological effects by interacting with various neurotransmitters and receptors in the central nervous system. This compound has been found to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
The 2-(1-Benzylpiperidin-4-yl)-6-phenylpyridazin-3-one compound has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This compound has also been shown to increase the levels of antioxidant enzymes, which protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(1-Benzylpiperidin-4-yl)-6-phenylpyridazin-3-one in lab experiments is its ability to exhibit multiple pharmacological activities. This makes it a versatile compound that can be used in a variety of research studies. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(1-Benzylpiperidin-4-yl)-6-phenylpyridazin-3-one. One potential direction is the investigation of its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another future direction is the exploration of its potential use in the treatment of chronic pain and inflammation. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.
Synthesemethoden
The synthesis of 2-(1-Benzylpiperidin-4-yl)-6-phenylpyridazin-3-one involves the reaction of 4-benzylpiperidine-1-carboxylic acid with 2-amino-5-phenyl-1,3,4-thiadiazole, followed by cyclization with phosphorous oxychloride. The resulting product is then treated with sodium hydroxide to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
The 2-(1-Benzylpiperidin-4-yl)-6-phenylpyridazin-3-one compound has been extensively studied for its potential application in scientific research. It has been found to exhibit various pharmacological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. This compound has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(1-benzylpiperidin-4-yl)-6-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c26-22-12-11-21(19-9-5-2-6-10-19)23-25(22)20-13-15-24(16-14-20)17-18-7-3-1-4-8-18/h1-12,20H,13-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHXELOLEZOZEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C=CC(=N2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Benzylpiperidin-4-yl)-6-phenyl-2,3-dihydropyridazin-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(4-methylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2712783.png)
![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2712785.png)



![2-(4-Chlorophenyl)-[1,3]oxazolo[4,5-b]pyridin-6-amine](/img/structure/B2712794.png)

![6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride](/img/structure/B2712798.png)

